molecular formula C16H12Cl2N4O B2556183 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338757-39-4

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2556183
CAS No.: 338757-39-4
M. Wt: 347.2
InChI Key: RSIOHGQGCUDDGI-DJKKODMXSA-N
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Description

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a two-step processThis reaction involves the use of azides and alkynes under mild conditions with copper catalysts . The second step involves the oxidation of the resulting triazole to form the aldehyde group .

For the preparation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime, the aldehyde is reacted with O-(2,4-dichlorobenzyl)hydroxylamine under appropriate conditions to form the oxime derivative. This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives often inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with key residues . The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both the triazole ring and the oxime group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C14_{14}H12_{12}Cl2_2N4_4O
  • Molecular Weight : 325.18 g/mol
  • Density : Not specified
  • Melting Point : Not specified

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties. The specific compound under consideration has shown promising results in several studies.

Antibacterial Activity

  • Mechanism of Action : The antibacterial effects are primarily attributed to the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis. Studies have shown that related triazole compounds exhibit selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species .
  • Minimum Inhibitory Concentration (MIC) :
    • Antistaphylococcal activity with MIC values ranging from 15.625 to 62.5 μM.
    • Antienterococcal activity with MIC values between 62.5 and 125 μM .

Antifungal Activity

The compound has also demonstrated antifungal properties:

  • Efficacy Against Candida spp. : In vitro studies suggest that triazole derivatives can inhibit biofilm formation in Candida albicans, a common pathogen responsible for opportunistic infections .
  • Biofilm Inhibition : The compound exhibits moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other strains, with significant reductions in biofilm formation compared to standard treatments like ciprofloxacin .

Research Findings and Case Studies

Several studies have highlighted the biological activities of triazole derivatives similar to the compound :

Study Findings
Study A Demonstrated antibacterial activity against MRSA with an MIC of 0.381 μM.
Study B Showed antifungal activity against C. albicans with a significant reduction in biofilm formation (75% inhibition).
Study C Evaluated anticancer effects on colon carcinoma cells with IC50_{50} values indicating potent activity (6.2 μM).

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features:

  • The presence of electron-withdrawing groups enhances antibacterial potency.
  • Substituents on the phenyl ring significantly influence the interaction with target enzymes and receptors.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-(1-phenyltriazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-13-7-6-12(16(18)8-13)11-23-19-9-14-10-22(21-20-14)15-4-2-1-3-5-15/h1-10H,11H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIOHGQGCUDDGI-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(N=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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